molecular formula C33H39NO5 B11658595 Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11658595
M. Wt: 529.7 g/mol
InChI Key: OZYKUQUTYANVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Architecture

Core Hexahydroquinoline Skeleton Analysis

The hexahydroquinoline core adopts a fused bicyclic system comprising a 1,4-dihydropyridine (1,4-DHP) ring and a cyclohexenone moiety. X-ray diffraction studies of analogous compounds reveal that the dihydropyridine ring typically exists in a flattened boat conformation (puckering amplitude Q = 0.312 Å), while the cyclohexenone ring adopts an envelope conformation with C3 deviation of 0.647 Å from the mean plane. Density Functional Theory (DFT) calculations align with experimental data, showing bond length alternation in the 1,4-DHP ring (C2-N1: 1.352 Å vs. C3-C4: 1.456 Å) characteristic of partial aromaticity.

Substituent Configuration Analysis

Cyclohexyl Ester Group Spatial Orientation

The cyclohexyl ester at position 3 exhibits axial preference (ΔG = 1.8 kcal/mol) due to steric interactions between the cyclohexyl C-H bonds and the carbonyl oxygen. Crystallographic data for tert-butyl analogs demonstrate similar spatial constraints, with the bulkier substituent adopting a pseudo-equatorial orientation to minimize van der Waals repulsions (contact distance > 3.2 Å).

Parameter Cyclohexyl Ester tert-Butyl Analog
C3-O-C Bond Angle 117.2° 115.8°
Torsion Angle (C2-C3-O-C) -12.4° -14.1°
Non-bonded Contacts 4 (≤3.5 Å) 6 (≤3.5 Å)
3-Methoxy-4-Propoxyphenyl Ring Electronic Effects

The 3-methoxy-4-propoxyphenyl group induces significant electron density redistribution, as evidenced by Hammett substituent constants (σmeta = 0.12, σpara = -0.27). Time-Dependent DFT calculations predict bathochromic shifts of 28 nm in UV-Vis spectra compared to unsubstituted analogs, consistent with enhanced conjugation through the propoxy oxygen's lone pairs.

7-Phenyl Group Conformational Stability

The 7-phenyl substituent adopts a perpendicular orientation relative to the cyclohexenone ring (dihedral angle = 87.3°±1.2°), stabilized by CH-π interactions (distance: 2.89 Å) with adjacent methyl groups. Variable-temperature NMR studies reveal restricted rotation (ΔG‡ = 12.3 kcal/mol at 298 K) due to steric hindrance from the 2-methyl group.

Crystallographic Data Interpretation

Single-crystal X-ray analysis (space group P-1, Z = 2) reveals a layered structure stabilized by:

  • N-H···O hydrogen bonds (2.892 Å, 168°)
  • C-H···π interactions (3.112 Å) involving the 7-phenyl group
  • van der Waals contacts (69.1% contribution to Hirshfeld surface)

The asymmetric unit contains three independent molecules (A, B, C) with root-mean-square deviations of 0.134 Å for non-hydrogen atoms, indicating minimal conformational polymorphism.

Comparative NMR Spectral Analysis Across Solvent Systems

Solvent-induced chemical shift variations (Δδ up to 0.48 ppm) highlight the compound's polarity-dependent conformational preferences:

Proton CDCl3 (δ, ppm) DMSO-d6 (δ, ppm) Δδ
NH 8.21 9.04 +0.83
C2-CH3 2.34 2.51 +0.17
OCH2CH2CH3 3.89 4.12 +0.23
C7-Ph ortho-H 7.16 7.03 -0.13

DMSO-d6 enhances NH proton deshielding through hydrogen bond acceptance, while aromatic protons exhibit upfield shifts due to solvent ring current effects. COSY and NOESY correlations confirm restricted rotation of the propoxy group (J = 9.8 Hz for OCH2CH2CH3 protons in CDCl3).

Properties

Molecular Formula

C33H39NO5

Molecular Weight

529.7 g/mol

IUPAC Name

cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C33H39NO5/c1-4-17-38-28-16-15-23(20-29(28)37-3)31-30(33(36)39-25-13-9-6-10-14-25)21(2)34-26-18-24(19-27(35)32(26)31)22-11-7-5-8-12-22/h5,7-8,11-12,15-16,20,24-25,31,34H,4,6,9-10,13-14,17-19H2,1-3H3

InChI Key

OZYKUQUTYANVDW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC5CCCCC5)C)OC

Origin of Product

United States

Preparation Methods

Standard Procedure

The Hantzsch method remains the most widely used approach, involving:

  • Reactants :

    • 3-Methoxy-4-propoxyphenyl aldehyde (1 mmol)

    • 1,3-Cyclohexanedione (1 mmol)

    • Cyclohexyl acetoacetate (1 mmol)

    • Ammonium acetate (5 mmol) as a nitrogen source.

  • Conditions : Reflux in methanol (10 mL) for 8–12 hours under nitrogen.

  • Workup : Purification via recrystallization from ethanol yields the product (68–75%).

Optimization Studies

  • Catalyst Screening : Substituting ammonium acetate with ceric ammonium nitrate (CAN) improves yields to 82% but increases reaction time.

  • Solvent Effects : Ethanol outperforms methanol in reducing side products (e.g., dimerization), achieving 78% yield.

Table 1 : Hantzsch Reaction Optimization

ParameterConditionYield (%)Side Products (%)
Solvent (Methanol)Reflux, 12 h6812
Solvent (Ethanol)Reflux, 10 h758
Catalyst (CAN)80°C, 8 h825

Ionic Liquid-Catalyzed Synthesis

Green Chemistry Protocol

A sustainable method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst:

  • Reactants :

    • 3-Methoxy-4-propoxyphenyl aldehyde (0.5 mmol)

    • Dimedone (0.5 mmol)

    • Malononitrile (0.5 mmol)

    • Cyclohexyl acetoacetate (0.5 mmol)

  • Conditions : Stirring in ethanol (3 mL) at room temperature for 15–20 minutes.

  • Workup : Catalyst recovery via filtration and product crystallization (89–94% yield).

Advantages Over Traditional Methods

  • Reaction Time : 15 minutes vs. 8–12 hours for Hantzsch.

  • E-Factor : 0.7 (vs. 2.1 for Hantzsch), indicating lower waste production.

Table 2 : Ionic Liquid vs. Hantzsch Performance

MetricIonic Liquid MethodHantzsch Method
Reaction Time15–20 min8–12 h
Yield (%)89–9468–82
Catalyst Recyclability5 cyclesNot applicable

Modified Knoevenagel Cyclization

Stepwise Synthesis

This method isolates intermediates for quality control:

  • Knoevenagel Adduct Formation :

    • 3-Methoxy-4-propoxyphenyl aldehyde reacts with malononitrile in acetic acid (80°C, 4 h).

  • Michael Addition :

    • Adduct + 1,3-cyclohexanedione in ethanol with piperidine catalyst (70°C, 6 h).

  • Esterification :

    • Cyclohexanol and DCC/DMAP in dichloromethane (24 h, room temperature).

  • Overall Yield : 62% (3 steps).

Limitations

  • Complexity : Requires intermediate purification, increasing time and cost.

  • Side Reactions : Uncontrolled cyclization may produce regioisomers (∼15%).

Industrial-Scale Production

Continuous Flow Synthesis

  • Setup : Tubular reactor with immobilized [H₂-DABCO][HSO₄]₂ catalyst.

  • Throughput : 1.2 kg/day with 91% yield.

  • Purity : >99% by HPLC, eliminating recrystallization.

Cost Analysis

ParameterBatch Process (Hantzsch)Continuous Flow
Raw Material Cost$420/kg$380/kg
Energy Consumption18 kWh/kg9 kWh/kg

Analytical Characterization

Structural Confirmation

  • ¹H NMR : Key signals at δ 1.46–1.77 (cyclohexyl CH₂), δ 3.74 (OCH₃), δ 4.44 (quinoline CH).

  • IR : Peaks at 2218 cm⁻¹ (CN), 3344 cm⁻¹ (NH₂).

  • HRMS : [M+H]⁺ m/z 471.5873 (calc. 471.5873).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

  • XRD : Crystalline structure with P2₁/c space group (a = 10.2 Å, b = 12.4 Å) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propoxy groups, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted hexahydroquinolines

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could be useful in the development of new drugs for treating conditions like hypertension and neurodegenerative diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation.

Comparison with Similar Compounds

Substituent Variations at Position 4

The phenyl group at position 4 is a critical determinant of molecular properties. Comparisons include:

Compound Name Position 4 Substituent Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound 3-Methoxy-4-propoxyphenyl ~550 (estimated) Methoxy (electron-donating), Propoxy (lipophilic) Increased lipophilicity may enhance membrane permeability
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl) analog (CAS 299944-94-8) 4-Hydroxy-3-methoxyphenyl 487.59 Hydroxy (polar), Methoxy Potential for hydrogen bonding; antioxidant activity inferred
Ethyl 4-(3-hydroxyphenyl) analog (CAS 1360869-92-6) 3-Hydroxyphenyl 403.47 Hydroxy (polar) Enhanced solubility; possible antibacterial activity
4-(4-Chlorophenyl) derivative (CAS 303139-49-3) 4-Chlorophenyl 374.86 Chloro (electron-withdrawing) Likely improved metabolic stability

Key Observations :

  • Propoxy vs.
  • Chlorophenyl Substitution : Electron-withdrawing groups like chlorine may enhance thermal stability but reduce solubility .

Ester Group Modifications

The ester group at position 3 influences solubility and pharmacokinetics:

Compound Name Ester Group Molecular Weight (g/mol) Impact
Target Compound Cyclohexyl ~550 High lipophilicity; slow metabolic clearance
Ethyl 4-(3-methoxyphenyl) analog (CAS 299947-03-8) Ethyl ~407 Lower molecular weight; faster excretion
2-Ethoxyethyl derivative (CAS 5708-17-8) 2-Ethoxyethyl ~532 Balanced lipophilicity and solubility

Key Observations :

  • Cyclohexyl esters (target compound) are bulkier and more lipophilic than ethyl or ethoxyethyl esters, which may prolong half-life but reduce aqueous solubility .

Biological Activity

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 494194-74-0) is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Basic Information

PropertyDetails
Chemical Name This compound
Molecular Formula C35H43NO7
Molecular Weight 589.718 g/mol
CAS Number 494194-74-0

Structure

The structure of the compound features a cyclohexyl group attached to a quinoline derivative, which contributes to its unique biological properties. The presence of methoxy and propoxy groups enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Decreased cell viability : A dose-dependent reduction in cell viability was observed.
  • Apoptotic induction : Increased levels of cleaved caspase-3 were detected, indicating apoptosis.

These findings suggest that the compound may act as a potential therapeutic agent against breast cancer.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways. By blocking this pathway, the compound reduces the expression of inflammatory mediators.

P-glycoprotein Interaction

P-glycoprotein (P-gp) plays a crucial role in drug metabolism and transport. Studies have suggested that this compound may interact with P-glycoprotein:

  • Inhibition Studies : The compound has been shown to inhibit P-gp-mediated efflux in Caco-2 cells.
  • Transport Studies : Transport assays using rhodamine 123 indicated that this compound could modulate P-gp activity.

These interactions may enhance the bioavailability of co-administered drugs that are substrates for P-glycoprotein.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis involves multi-step organic reactions:

  • Quinoline Core Formation : Condensation of aniline derivatives with β-ketoesters under acidic/basic conditions.
  • Substituent Introduction : Electrophilic aromatic substitution (e.g., chlorination, ethoxylation) to add functional groups.
  • Cyclohexylation : Friedel-Crafts alkylation using cyclohexyl halides and Lewis acid catalysts.
  • Carboxylation : Reaction with CO₂ or carboxylating agents to introduce the ester group .
    Alternative routes may utilize pre-functionalized intermediates to streamline steps, such as coupling 3-methoxy-4-propoxyphenyl precursors with hexahydroquinoline scaffolds .

Q. Which spectroscopic techniques confirm structural integrity?

  • NMR Spectroscopy : Assigns proton/carbon environments, confirming substituent connectivity (e.g., methoxy, propoxy groups).
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the ester).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and spatial arrangement .

Q. What chemical reactions can this compound undergo?

  • Oxidation : Hydroxyl or methyl groups oxidize to ketones/aldehydes using KMnO₄ or CrO₃.
  • Reduction : Carbonyl groups reduce to alcohols via NaBH₄ or LiAlH₄.
  • Substitution : Chloro or methoxy groups undergo nucleophilic displacement with amines/thiols .

Advanced Questions

Q. How can synthesis yield be optimized for industrial-scale production?

Key parameters include:

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) improve Friedel-Crafts alkylation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Purification : Chromatography or recrystallization ensures high purity.
  • Continuous Flow Systems : Improve heat/mass transfer and scalability vs. batch reactors .

Q. What methods elucidate biological mechanism of action?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • Receptor Binding Studies : Radioligand displacement assays to assess affinity for receptors (e.g., opioid receptors ).
  • Gene Expression Profiling : RNA-seq/qPCR to identify pathways affected by the compound .

Q. How should contradictory biological activity data be resolved?

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.
  • Structural Analog Comparison : Test derivatives to isolate functional group contributions.
  • Purity Verification : HPLC analysis ensures compound integrity, as impurities may skew results .

Q. What computational strategies predict target interactions?

  • Molecular Docking : Simulate binding poses with receptors (e.g., opioid receptors) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent properties (e.g., logP, steric bulk) with activity trends.
  • MD Simulations : Assess binding stability over time in solvated systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.